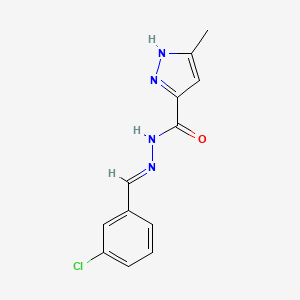

N'-(3-chlorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N'-(3-chlorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, commonly known as CBP, is a heterocyclic organic compound with potential applications in the field of medicinal chemistry. CBP is a pyrazole derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. In

科学的研究の応用

Vibrational Spectroscopic Investigations and Molecular Dynamics N'-(3-chlorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, like its derivatives, has been the subject of extensive quantum chemical studies due to its industrial and biological importance. Vibrational spectroscopy, combined with molecular dynamics simulations, suggests significant potential in understanding the compound's stability, reactivity, and interactions. These investigations provide insights into the compound’s electronic structure and natural bond orbital analysis, revealing stability arising from hyper-conjugative interactions and charge delocalization. Molecular docking studies indicate potential inhibitory effects against certain enzymes, highlighting its biomedical relevance (Pillai et al., 2017).

Corrosion Protection The compound and its analogs have been explored for their corrosion protection capabilities. Studies focusing on similar carbohydrazide-pyrazole compounds have demonstrated their efficacy in protecting mild steel in acidic environments. These findings are significant for industrial applications where corrosion resistance is critical. The protective effect is attributed to the formation of a monolayer on the metal surface, inhibiting corrosion processes. This application is supported by electrochemical methods and computational approaches, providing a comprehensive understanding of the compound’s protective mechanisms (Paul et al., 2020).

Antimicrobial and Antitumor Activities Derivatives of this compound have shown promising antimicrobial and antitumor activities. These compounds, through various modifications and synthesis, have been evaluated for their biological activities, demonstrating potent effects against a range of microbial strains and cancer cell lines. The structure-activity relationship studies, supported by molecular docking, suggest these compounds' potential as therapeutic agents. Their ability to interact with biological targets, leading to significant biological activities, paves the way for further pharmaceutical development (Ningaiah et al., 2014).

Antioxidant Properties The compound's derivatives have also been identified to possess antioxidant properties. These activities are crucial in combating oxidative stress, which is associated with numerous diseases, including neurodegenerative disorders, inflammation, and cancer. The antioxidant potential of these compounds, as evidenced by various assays, underscores the importance of the pyrazole scaffold in designing new antioxidant agents. This attribute, combined with their antimicrobial and antitumor activities, makes them valuable candidates for further medicinal chemistry exploration (Karrouchi et al., 2021).

将来の方向性

The future directions for research on “N’-(3-chlorobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide” could include further investigation into its synthesis, properties, and potential biological activities. This could involve in-depth studies on its mechanism of action, potential applications, and safety profile .

特性

IUPAC Name |

N-[(E)-(3-chlorophenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4O/c1-8-5-11(16-15-8)12(18)17-14-7-9-3-2-4-10(13)6-9/h2-7H,1H3,(H,15,16)(H,17,18)/b14-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJHDNZGOJILJM-VGOFMYFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)NN=CC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5525875.png)

![N-[3-methoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5525881.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5525898.png)

![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5525911.png)

![2-butyl-8-[(2-methyl-1H-indol-3-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525929.png)

![3-chloro-4-[(1-chloro-2-naphthyl)thio]aniline](/img/structure/B5525935.png)

![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5525962.png)

![N-4-biphenylyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5525963.png)

![8-[(2,5-dimethyl-3-thienyl)sulfonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5525966.png)

![6-(2-furyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5525987.png)